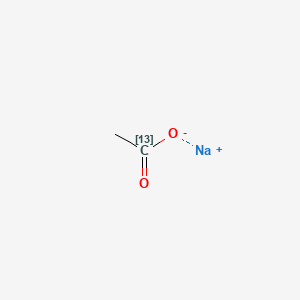

Sodium acetate-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-CGOMOMTCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177981 | |

| Record name | Sodium acetate C-13, 1- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23424-28-4 | |

| Record name | Sodium acetate C-13, 1- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023424284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium acetate C-13, 1- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ACETATE C-13, 1- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J74S8H3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of Sodium acetate-1-13C

An In-depth Technical Guide to Sodium acetate-1-¹³C: Properties, Analysis, and Applications

Introduction

Sodium acetate-1-¹³C is a non-radioactive, stable isotope-labeled form of sodium acetate where the carboxyl carbon has been replaced with a ¹³C isotope. This specific labeling makes it an invaluable tracer for a multitude of applications in scientific research and drug development. Its ability to introduce a detectable, heavier carbon atom into metabolic pathways allows researchers to track the fate of acetate molecules within biological systems with high precision. This guide provides a comprehensive overview of the core physical and chemical properties of Sodium acetate-1-¹³C, detailed analytical protocols for its quality control, its key applications, and best practices for handling and storage, tailored for professionals in the research and pharmaceutical fields.

Core Physical and Chemical Properties

The fundamental identity and purity of Sodium acetate-1-¹³C are defined by its physical and chemical characteristics. These properties are critical for its appropriate use in experimental settings, ensuring reproducibility and accuracy of results. The compound is typically a white, solid material.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for storage.[2][3]

Quantitative data for Sodium acetate-1-¹³C are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 23424-28-4 | [4][5][6][7] |

| Molecular Formula | CH₃¹³CO₂Na | [4][7] |

| Molecular Weight | ~83.03 g/mol | [5][6][7] |

| Appearance | White solid/powder/crystals | [1][8] |

| Melting Point | >300 °C (decomposes) | [8][9] |

| Solubility | Highly soluble in water. | [2][10][11] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [1][4][7] |

| Chemical Purity | Typically ≥98% | [4][5][6] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structural integrity and isotopic enrichment of Sodium acetate-1-¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive analytical tool for isotopically labeled compounds. For Sodium acetate-1-¹³C, ¹³C NMR is particularly informative.

-

¹³C NMR: A single, prominent resonance is expected for the labeled carboxyl carbon (¹³C=O). The chemical shift of this carbon will be distinct from the methyl carbon. The high isotopic enrichment (≥99%) ensures a strong signal from the labeled position.[12][13]

-

¹H NMR: The proton NMR spectrum will show a singlet for the methyl (CH₃) protons. Due to the adjacent ¹³C nucleus, this singlet may exhibit satellite peaks resulting from ¹H-¹³C coupling, providing further confirmation of the isotopic labeling.[14]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of key functional groups. The spectrum for Sodium acetate-1-¹³C will exhibit characteristic absorption bands:

-

A strong, broad absorption band corresponding to the carboxylate (COO⁻) asymmetric stretching vibration.

-

A strong absorption band for the carboxylate symmetric stretching vibration.

-

C-H stretching and bending vibrations for the methyl group. The isotopic substitution at the carboxyl carbon may cause a slight shift in the vibrational frequency of the carboxylate group compared to its unlabeled counterpart, which can be a useful diagnostic feature.[12][15][16]

Quality Control and Analytical Protocols

To ensure the validity of experimental results, the identity, purity, and isotopic enrichment of Sodium acetate-1-¹³C must be rigorously verified.

Experimental Protocol: NMR-Based Quality Control

This protocol outlines the steps for preparing and analyzing a sample of Sodium acetate-1-¹³C to confirm its identity and purity.

Objective: To verify the chemical identity and isotopic enrichment of Sodium acetate-1-¹³C using ¹H and ¹³C NMR spectroscopy.

Materials:

-

Sodium acetate-1-¹³C sample

-

Deuterium oxide (D₂O)

-

NMR tubes (5 mm)

-

Volumetric flask and pipettes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Sodium acetate-1-¹³C.

-

Dissolve the sample in 0.6-0.7 mL of D₂O in a clean, dry vial. D₂O is the preferred solvent due to the high solubility of sodium acetate and for providing the deuterium lock signal for the NMR spectrometer.[2][14]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal from the D₂O solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Observe the chemical shift and multiplicity of the methyl group protons.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A long relaxation delay may be necessary to accurately quantify the carboxyl carbon signal. The high enrichment should yield a strong signal for the C1 carbon.

-

-

Data Analysis:

-

¹H Spectrum: Confirm the presence of a singlet for the CH₃ group. Check for any impurity peaks.

-

¹³C Spectrum: Confirm the presence of a strong signal at the expected chemical shift for the ¹³C-labeled carboxyl carbon. The signal for the natural abundance methyl carbon should be significantly smaller, reflecting the isotopic purity.

-

Purity Assessment: Integrate the signals from the sample and any observed impurities to calculate the chemical purity. The isotopic enrichment can be confirmed by comparing the integrals of the labeled and unlabeled carbon signals, though mass spectrometry is often used for precise enrichment determination.

-

Applications in Research and Development

The primary utility of Sodium acetate-1-¹³C lies in its role as a metabolic tracer, enabling the investigation of complex biochemical pathways.

Metabolic Flux Analysis

Once introduced into a biological system, Sodium acetate-1-¹³C is converted to Acetyl-CoA, a central hub in cellular metabolism. The ¹³C label is then incorporated into various downstream metabolites. By using techniques like mass spectrometry or NMR, researchers can trace the path of the label and quantify the rates of metabolic pathways (flux).[8]

A key pathway traced by this molecule is the Tricarboxylic Acid (TCA) cycle. The ¹³C from [1-¹³C]acetyl-CoA enters the cycle and is incorporated into citrate, α-ketoglutarate, and other intermediates.[17][18] This allows for the study of energy metabolism in various cell types, including astrocytes in the brain and cancer cells.[17][18]

Drug Development and Diagnostics

In drug development, Sodium acetate-1-¹³C can be used to study how a drug candidate affects cellular metabolism. It is also explored as a diagnostic tool. For instance, it has been used in clinical trials as a chemical isotopic tracer to measure metabolic processes related to genetic disorders like Ornithine Transcarbamylase (OTC) Deficiency.[19] The rate and pattern of ¹³C incorporation can provide a functional readout of enzyme activity and treatment efficacy.[19] Furthermore, its use in hyperpolarized MRI/MRS represents a cutting-edge application for real-time metabolic imaging in vivo.[6]

Handling, Storage, and Safety

Proper management of Sodium acetate-1-¹³C is essential to maintain its integrity and ensure laboratory safety.

Storage:

-

Sodium acetate-1-¹³C should be stored at room temperature (typically 15-30°C).[2][3]

-

It is hygroscopic and must be kept in a tightly sealed container in a dry, cool place to prevent moisture absorption, which can lead to caking and degradation.[2][3][20]

-

Store away from direct sunlight, heat, and incompatible materials like strong oxidizing agents.[2][3][11]

Handling and Safety:

-

While not classified as a hazardous substance, standard laboratory safety practices should always be followed.[2]

-

Personal Protective Equipment (PPE), including safety glasses and gloves, should be worn during handling.[3]

-

Handle in a well-ventilated area to avoid inhalation of dust particles. If fine dust is generated, a dust mask may be appropriate.[20]

Conclusion

Sodium acetate-1-¹³C is a powerful and versatile tool for scientists and researchers. Its well-defined physical and chemical properties, combined with its utility as a stable isotope tracer, make it indispensable for detailed investigations of cellular metabolism, from basic research to clinical applications. Adherence to proper analytical, handling, and storage protocols is paramount to leveraging its full potential and ensuring the generation of high-quality, reproducible data.

References

-

PubChem. (n.d.). Sodium acetate C-13, 1-. National Center for Biotechnology Information. Retrieved from [Link]

-

Clinicaltrials.eu. (n.d.). Sodium Acetate (1-¹³C) – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Sodium Acetate-¹³C. Retrieved from [Link]

-

SpectraBase. (n.d.). [1-¹³C]-SODIUM-ACETATE. Wiley-VCH GmbH. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H (400 MHz) and ¹³C (100 MHz) NMR spectra of sodium acetate. Retrieved from [Link]

-

SpectraBase. (n.d.). Sodium acetate-1-¹³C,d3. Wiley-VCH GmbH. Retrieved from [Link]

-

Vinipul Inorganics Pvt. Ltd. (n.d.). What are the storage requirements for Sodium Acetate?. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium acetate. Retrieved from [Link]

-

Deelchand, D. K., et al. (2009). Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[¹³C]-NMR. Journal of Cerebral Blood Flow & Metabolism, 29(1), 32–40. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sodium acetate. Retrieved from [Link]

Sources

- 1. 乙酸钠-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vinipul.com [vinipul.com]

- 4. Sodium Acetate-1-13C | CAS 23424-28-4 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. isotope.com [isotope.com]

- 7. 乙酸钠-1-13C endotoxin tested, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 8. Sodium Acetate-13C [myskinrecipes.com]

- 9. Sodium acetate | 127-09-3 [chemicalbook.com]

- 10. Sodium acetate | TargetMol [targetmol.com]

- 11. Sodium acetate CAS#: 127-09-3 [m.chemicalbook.com]

- 12. Sodium acetate C-13, 1- | C2H3NaO2 | CID 23681129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. clinicaltrials.eu [clinicaltrials.eu]

- 20. carlroth.com [carlroth.com]

Introduction to stable isotope tracing with Sodium acetate-1-13C

An In-Depth Technical Guide to Metabolic Tracing with Sodium Acetate-1-¹³C

The Principle: Following the Carbon Trail

Stable Isotope Tracing is a powerful technique to investigate the dynamics of metabolic pathways within a biological system.[1] The methodology involves introducing a metabolite labeled with a heavy, non-radioactive isotope, such as Carbon-13 (¹³C), into cells or an organism.[1][2][3] Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to track the incorporation of this heavy isotope into downstream metabolites.[1][4] This allows for the elucidation of active metabolic pathways and the quantification of their contribution to cellular processes, a concept known as metabolic flux analysis.[5][6]

Sodium acetate, a simple two-carbon molecule, serves as a key nutrient and building block in numerous cellular processes. When cells are supplied with Sodium acetate-1-¹³C, the ¹³C is located on the carboxyl carbon (C1). This labeled acetate is readily taken up by cells and converted into acetyl-CoA by acetyl-CoA synthetase (ACSS). Acetyl-CoA is a central metabolic node, feeding the ¹³C label into two primary pathways:

-

The Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA condenses with oxaloacetate to form citrate, initiating the TCA cycle for energy production and biosynthesis.

-

De Novo Fatty Acid Synthesis: Cytosolic acetyl-CoA is the fundamental two-carbon donor for the synthesis of fatty acids.

By using Sodium acetate-1-¹³C, we can precisely trace the fate of the acetate carboxyl carbon as it flows through these critical metabolic networks.

Experimental Design: The Foundation of Meaningful Data

The success of any isotope tracing study hinges on a robust experimental design. The choices made here directly influence the quality and interpretability of the data.

Choosing the Right Tracer

While this guide focuses on Sodium acetate-1-¹³C, the position of the label is a critical variable. The choice between [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C₂]acetate depends on the specific metabolic question.[7]

-

[1-¹³C]acetate: Traces the carboxyl carbon. In the first turn of the TCA cycle, this ¹³C is lost as ¹³CO₂ during the conversion of isocitrate to α-ketoglutarate and α-ketoglutarate to succinyl-CoA. Therefore, it is less effective for tracing TCA cycle intermediates beyond citrate in the initial cycle but is excellent for tracking entry into the cycle and for fatty acid synthesis.

-

[2-¹³C]acetate: Traces the methyl carbon. This label is retained within the TCA cycle intermediates for multiple turns, providing richer data for flux analysis of the cycle itself.[8]

-

[1,2-¹³C₂]acetate: A fully labeled tracer that introduces a two-mass unit shift (M+2) into metabolites that incorporate the intact acetyl group, such as citrate in the first turn of the TCA cycle.[9][10]

Achieving Isotopic Steady State

A core assumption for many metabolic flux analysis models is that the system is at an isotopic steady state, meaning the fractional enrichment of ¹³C in the metabolites of interest is no longer changing over time.[4][7]

Causality: Failing to reach isotopic steady state means that the measured labeling patterns do not accurately reflect the underlying metabolic fluxes. The time required to reach this state varies significantly depending on the pathway and the size of the metabolite pools. Glycolysis may reach a steady state in minutes, while the TCA cycle can take hours, and large pools like nucleotides may require 24 hours or more.[4]

Validation: To ensure steady state, a preliminary time-course experiment is essential. Samples should be collected at multiple time points after introducing the tracer to identify when the isotopic enrichment of key metabolites reaches a plateau.[7]

Core Methodologies: From Cell Culture to Raw Data

This section details the critical steps for performing a stable isotope tracing experiment with Sodium acetate-1-¹³C in an adherent mammalian cell culture model.

Experimental Workflow Overview

The overall process can be visualized as a linear progression from biological system to data interpretation.

Caption: High-level workflow for a stable isotope tracing experiment.

Detailed Protocol: ¹³C-Acetate Labeling in Adherent Mammalian Cells

This protocol is a self-validating system, incorporating steps to ensure reproducibility and accuracy.

Materials:

-

Adherent cells of interest

-

Standard cell culture media and supplements

-

Dialyzed fetal bovine serum (dFBS) to minimize unlabeled acetate.[11]

-

Sodium acetate-1-¹³C (e.g., Cambridge Isotope Laboratories, CLM-156)[12]

-

Culture plates (e.g., 6-well plates)

-

Quenching solution: Ice-cold 0.9% NaCl solution

-

Extraction solvent: Ice-cold 80% Methanol / 20% Water solution

-

Cell scraper

-

Refrigerated centrifuge

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).

-

Media Preparation: Prepare the labeling medium. This should be the standard culture medium, but with dFBS and supplemented with a known concentration of Sodium acetate-1-¹³C (typically 1-5 mM). Warm to 37°C before use.

-

Initiating Labeling: One hour before labeling, aspirate the old medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add fresh, pre-warmed standard medium (with dFBS but without the tracer) to allow cells to equilibrate.[11]

-

Tracer Introduction: At time zero, aspirate the equilibration medium and replace it with the pre-warmed ¹³C-acetate labeling medium. Place the plates back in the incubator for the predetermined labeling duration (e.g., 6 hours, as determined by your steady-state experiment).

-

Quenching Metabolism: This step is critical to halt all enzymatic activity instantly.

-

Place the culture plate on ice.

-

Quickly aspirate the labeling medium.

-

Immediately wash the cell monolayer with 2 mL of ice-cold 0.9% NaCl solution.

-

Aspirate the wash solution completely.

-

-

Metabolite Extraction:

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Place the plate on dry ice for 10 minutes to ensure complete cell lysis and protein precipitation.

-

Scrape the frozen cell lysate from the plate and transfer it to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes thoroughly.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried pellet at -80°C until analysis.

-

Analytical Platforms: Deciphering the Isotopic Signature

The dried metabolite extracts are analyzed to measure the mass isotopologue distributions (MIDs) of downstream metabolites. The two primary technologies for this are Mass Spectrometry and NMR.

| Feature | Gas Chromatography-MS (GC-MS) | Liquid Chromatography-MS (LC-MS) | Nuclear Magnetic Resonance (NMR) |

| Principle | Separates volatile derivatives of metabolites before ionization and mass analysis. | Separates metabolites in their native state in liquid phase before ionization and mass analysis. | Measures the magnetic properties of atomic nuclei, providing positional information. |

| Sensitivity | High (picomole to femtomole) | Very High (femtomole to attomole) | Lower (micromole to nanomole) |

| Information | Provides mass isotopologue distributions (MIDs), i.e., the fraction of molecules with M+0, M+1, M+2, etc. mass units.[13] | Provides mass isotopologue distributions (MIDs). | Provides positional isotopomer information (which carbon atom is labeled).[14] |

| Sample Prep | Requires chemical derivatization to make metabolites volatile. | Minimal, metabolites are analyzed in solution. | Minimal, but requires higher sample quantity. |

| Best For | Small, primary metabolites like organic acids (TCA cycle) and amino acids. | Broad range of metabolites, including less stable ones like nucleotides and cofactors.[15][16] | Determining positional information to resolve complex pathway contributions.[17] |

Mass Spectrometry: Counting the Labeled Carbons

For most applications, high-resolution LC-MS is the platform of choice due to its sensitivity and broad applicability.[18][19][20] When a ¹³C-labeled metabolite is analyzed, the mass spectrometer detects not just the unlabeled molecule (M+0), but a series of peaks corresponding to molecules that have incorporated one (M+1), two (M+2), or more ¹³C atoms.[21]

The collection of these peaks for a single metabolite is its Mass Isotopologue Distribution (MID).

Caption: From labeled precursor to mass spectrometer signal.

Data Analysis: From Raw Peaks to Biological Insight

Natural Abundance Correction

A critical first step is to correct the raw MID data for the natural abundance of heavy isotopes (primarily ¹³C, which is ~1.1% of all carbon).[13][15] Every carbon-containing molecule has a natural M+1 and M+2 peak. This natural distribution must be mathematically subtracted to reveal the true fractional enrichment from the tracer. Various software tools and algorithms are available for this correction.[22][23]

Tracing Acetate-1-¹³C through the TCA Cycle

When Sodium acetate-1-¹³C is used, the ¹³C-labeled acetyl-CoA (an M+1 species) enters the TCA cycle.

-

First Turn: It combines with unlabeled oxaloacetate (4 carbons) to form M+1 citrate (6 carbons). This M+1 label is carried to isocitrate.

-

Decarboxylation: The conversion of isocitrate to α-ketoglutarate releases a CO₂, which is the carbon atom from the original acetate (C1). Therefore, the resulting α-ketoglutarate and all subsequent TCA intermediates in the first cycle will be M+0 (unlabeled).

This specific labeling pattern is a powerful diagnostic. A significant M+1 citrate pool with M+0 downstream intermediates confirms the activity of the TCA cycle entry point.

Caption: Propagation of the ¹³C label from Acetate-1-¹³C in the first turn of the TCA cycle.

Tracing Acetate-1-¹³C into Fatty Acids

De novo fatty acid synthesis involves the sequential addition of two-carbon units from acetyl-CoA.

-

Process: Cytosolic Acetyl-CoA derived from Sodium acetate-1-¹³C will be M+1. This M+1 acetyl-CoA is carboxylated to form M+1 malonyl-CoA. Fatty acid synthase then uses one acetyl-CoA and multiple malonyl-CoA molecules to build a fatty acid chain.

-

Expected Labeling: For the synthesis of palmitate (a 16-carbon fatty acid), eight acetyl-CoA molecules are required. If the acetyl-CoA pool is 50% labeled (M+1), the resulting palmitate molecules will show a distribution of isotopologues from M+0 to M+8. This distribution can be used to calculate the contribution of acetate to the lipogenic acetyl-CoA pool.[24][25]

Applications in Research and Drug Development

The ability to trace acetate metabolism provides critical insights into cellular physiology and disease states.

-

Oncology: Many cancer cells, especially under conditions like hypoxia, rely on acetate as a substrate for fatty acid synthesis to build new membranes for rapid proliferation.[26] Tracing ¹³C-acetate can reveal a tumor's metabolic dependencies, offering potential therapeutic targets (e.g., inhibitors of ACSS2).

-

Neuroscience: In the brain, acetate is preferentially taken up by glial cells (astrocytes) and used to fuel their TCA cycle.[8][9][14] This technique allows researchers to dissect the distinct metabolic roles of neurons and glia.

-

Immunology: The metabolic state of immune cells dictates their function. Recent studies have used ¹³C-acetate tracing to show that CD8+ T cells switch their fuel preference towards acetate during the later stages of an immune response, highlighting dynamic metabolic reprogramming in vivo.[2][3][27][28]

-

Drug Development: By observing how a drug candidate alters the incorporation of ¹³C from acetate into key metabolic pathways, researchers can understand its mechanism of action and identify on- and off-target metabolic effects. Sodium acetate is also used directly in pharmaceutical formulations as a buffering agent and in IV solutions.[29][30][31]

This guide provides a framework for designing, executing, and interpreting stable isotope tracing experiments with Sodium acetate-1-¹³C. By combining meticulous experimental practice with a deep understanding of the underlying biochemistry, researchers can unlock a dynamic view of cellular metabolism, driving new discoveries in health and disease.

References

- NMR spectroscopic studies of 13C acetate and 13C glucose metabolism in neocortical astrocytes: evidence for mitochondrial heterogeneity.PubMed.

- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging.Source not specified.

- Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos.PubMed Central.

- Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo.PubMed Central (PMC) - NIH.

- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.

- Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels.

- 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells.PubMed Central.

- 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Comput

- 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells.Science Advances.

- Sodium Acetate (1-13C) – Application in Therapy and Current Clinical Research.Source not specified.

- 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells.Science Advances.

- 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate

- Validating Lipid Biosynthesis: A Comparative Guide to 13C-Tracer Studies.Benchchem.

- Technical Support Center: Metabolic Flux Analysis with 13C Acet

- Measurement of the Astrocytic TCA Cycle Flux in Humans Using 13C Labeled Acet

- Metabolomics and isotope tracing.PubMed Central (PMC) - NIH.

- 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica.Source not specified.

- 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells.Source not specified.

- Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Str

- 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer.PubMed Central (PMC) - NIH.

- 13C Labeling from [1,2-13C]acetate metabolism. Molecular carbon...

- Stable Isotope Tracers for Metabolic Pathway Analysis.

- A general approach to calculating isotopic distributions for mass spectrometry.Source not specified.

- 1 H (400 MHz) and 13 C (100 MHz) NMR spectra of sodium acetate (methyl...

- [1-13C]-SODIUM-ACETATE - Optional[13C NMR] - Chemical Shifts - SpectraBase.SpectraBase.

- Stable Isotope Tracers for Metabolic Pathway Analysis.

- Stable Isotope Tracing Experiments Using LC-MS.Source not specified.

- Compound Discoverer 3.5 Stable Isotope Labeling Tutorial.Thermo Fisher.

- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.Source not specified.

- 13.10: Characteristics of ¹³C NMR Spectroscopy.Chemistry LibreTexts.

- A Researcher's Guide to the Validation of Isotopic Analyses by Mass Spectrometry.Benchchem.

- Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis.Frontiers.

- A Comparative Guide to the Reproducibility of Fatty Acid Synthesis Measurements with 13C Tracers.Benchchem.

- 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells.

- Sodium acetate (1-¹³C, 99%).

- 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell.PubMed Central.

- Isotope distributions.Source not specified.

- Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves.PubMed Central.

- Why Sodium Acetate is Essential in the Pharmaceutical Industry.

- Sodium acetate (1,2-¹³C₂, 99%).

- Sodium Acetate - Drug Targets, Indications, Patents.

- Application fields of anhydrous sodium acet

- 13C metabolic flux analysis in cell line and bioprocess development.Source not specified.

- The Role of Sodium Acetate Crystal in Pharmaceutical Formul

- Isotope Labeling in Metabolomics and Fluxomics, Charles Evans.YouTube.

Sources

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cds.ismrm.org [cds.ismrm.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. isotope.com [isotope.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. isotope.com [isotope.com]

- 13. Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR spectroscopic studies of 13C acetate and 13C glucose metabolism in neocortical astrocytes: evidence for mitochondrial heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 17. infoscience.epfl.ch [infoscience.epfl.ch]

- 18. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. mi.fu-berlin.de [mi.fu-berlin.de]

- 24. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. chemignition.com [chemignition.com]

- 30. justlonghealth.com [justlonghealth.com]

- 31. vinipul.com [vinipul.com]

An In-Depth Technical Guide to Sodium Acetate-1-13C for Metabolic Flux Analysis

Abstract

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantitatively interrogating cellular metabolism, providing critical insights for drug development, biotechnology, and fundamental biological research.[1][2] The use of stable isotope tracers, such as Sodium Acetate-1-13C, is central to the power of MFA.[3] This guide offers a comprehensive overview of the principles and practical applications of this compound in 13C-Metabolic Flux Analysis (13C-MFA). We will delve into the rationale behind using a positionally labeled substrate, provide detailed experimental workflows, and explore the interpretation of labeling patterns to elucidate metabolic pathway activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage 13C-MFA to understand cellular physiology and identify novel therapeutic targets.

Introduction: The Essence of Metabolic Flux Analysis

Cellular metabolism is a complex and dynamic network of biochemical reactions essential for life.[4] Understanding the rates of these reactions, or metabolic fluxes, provides a functional readout of the cell's physiological state.[2][5] Unlike other "omics" approaches that measure static snapshots of gene transcripts or protein levels, MFA quantifies the actual flow of molecules through metabolic pathways.[5] This makes it an invaluable tool for understanding how cells respond to genetic or environmental perturbations, such as disease states or drug treatments.[2][4]

13C-MFA is considered the gold standard for quantifying cellular fluxes.[6] This technique involves introducing a substrate enriched with the stable isotope carbon-13 (13C) into a biological system.[6][7] As the cells metabolize the 13C-labeled substrate, the isotope is incorporated into various downstream metabolites.[6] By measuring the distribution of 13C within these metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative activities of different metabolic pathways.[3][6]

Why this compound?

Acetate is a key two-carbon substrate that enters central carbon metabolism as acetyl-CoA. This makes it an excellent tracer for probing the activity of the tricarboxylic acid (TCA) cycle and related pathways involved in energy production and biosynthesis.[3] Using this compound, where the 13C label is specifically on the carboxyl carbon, provides precise information about the initial entry and subsequent transformations of the acetate molecule. This positional labeling is crucial for resolving complex metabolic networks.[4]

The Journey of the 13C Label: From Acetate to Cellular Insight

The core principle of 13C-MFA lies in tracing the path of the stable isotope through the metabolic network. When cells are supplied with this compound, the labeled acetate is converted to acetyl-CoA, which then enters the TCA cycle. The specific position of the 13C label allows for a detailed interrogation of the cycle's activity and the contributions of anaplerotic and cataplerotic pathways.

Caption: Entry of this compound into the TCA Cycle.

Experimental Design: A Self-Validating System

A robust 13C-MFA experiment is built on a foundation of careful planning and execution. The quality of the final flux map is directly dependent on the experimental design.[8]

Key Considerations for Experimental Design:

| Parameter | Rationale & Causality |

| Cell Culture Conditions | Cells should be in a state of metabolic steady-state, meaning that metabolic fluxes are constant over time. This is typically achieved by maintaining cells in exponential growth phase.[9] Any changes in culture conditions (e.g., media composition, oxygen levels) can alter metabolic fluxes and must be carefully controlled. |

| Tracer Selection | The choice of tracer is critical for probing specific pathways. This compound is ideal for studying the TCA cycle and fatty acid metabolism.[3] For a more comprehensive analysis, parallel experiments with other labeled substrates, such as [U-13C]-glucose, can provide complementary information.[10] |

| Labeling Duration | The duration of labeling must be sufficient to achieve isotopic steady-state, where the 13C enrichment of key metabolites becomes stable.[9] The time to reach isotopic steady-state varies for different metabolites and pathways.[9] Preliminary time-course experiments are recommended to determine the optimal labeling time. |

| Biological Replicates | A minimum of three biological replicates is essential to ensure the statistical significance of the results and to account for biological variability. |

| Control Groups | Appropriate control groups are necessary to isolate the effects of the experimental perturbation. This may include unlabeled control cultures or cells treated with a vehicle control. |

Step-by-Step Experimental Workflow

The following protocol outlines a general workflow for a 13C-MFA experiment using this compound.

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

Detailed Protocol:

-

Cell Culture and Adaptation:

-

Culture cells in a defined medium to minimize the contribution of unlabeled carbon sources.[7]

-

If necessary, adapt cells to the experimental medium over several passages to ensure metabolic stability.[11]

-

Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.[11]

-

-

Tracer Labeling Experiment:

-

Prepare the labeling medium by supplementing the base medium with this compound at a known concentration.

-

Remove the existing medium from the cell cultures and replace it with the labeling medium.

-

Incubate the cells for the predetermined optimal labeling duration.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism to halt enzymatic activity. This is typically done by aspirating the medium and adding a cold solvent mixture (e.g., 80% methanol).

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells and separate the protein and metabolite fractions.

-

-

Analytical Measurement:

-

Data Analysis and Interpretation:

-

The raw analytical data is processed to determine the mass isotopomer distributions (MIDs) for each detected metabolite. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms).

-

Specialized software is used to correct for the natural abundance of 13C.

-

-

Computational Flux Estimation:

-

The corrected MIDs are then used as input for computational models that estimate the metabolic fluxes.[12]

-

These models consist of a metabolic network map and a set of algebraic equations that describe the flow of carbon atoms through the network.

-

By fitting the model to the experimental data, the relative fluxes through each reaction can be determined.

-

Data Interpretation: From Labeling Patterns to Biological Insight

The interpretation of 13C labeling patterns requires a solid understanding of biochemical pathways. The specific pattern of 13C incorporation into different metabolites provides clues about the activity of various pathways. For instance, the labeling pattern of citrate can distinguish between the canonical TCA cycle and reductive carboxylation.

Example of Data Interpretation:

| Metabolite | Observed Labeling Pattern (from this compound) | Interpretation |

| Citrate | M+1 | Indicates entry of the 13C label from acetyl-CoA into the TCA cycle. |

| Glutamate | M+1 | Suggests that α-ketoglutarate, a precursor to glutamate, is being produced from the first turn of the TCA cycle. |

| Aspartate | M+1 | Suggests that oxaloacetate, a precursor to aspartate, is being labeled in the first turn of the TCA cycle. |

| Malate | M+2 | This can indicate multiple turns of the TCA cycle or the activity of anaplerotic pathways like pyruvate carboxylase. |

Conclusion and Future Perspectives

This compound is a powerful and versatile tracer for 13C-MFA, providing detailed insights into central carbon metabolism.[3] By carefully designing and executing experiments, and by applying robust data analysis and computational modeling, researchers can obtain quantitative flux maps that provide a functional readout of cellular physiology. As analytical technologies and computational tools continue to advance, the precision and scope of 13C-MFA will undoubtedly expand, further solidifying its role as an indispensable tool in metabolic research and drug development.

References

-

MySkinRecipes. Sodium Acetate-13C. [Link]

-

Yuan, J., Fowler, E. U., Kimball, E., Lu, W., & Rabinowitz, J. D. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. [Link]

-

Moll, M., & Wiechert, W. (2007). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. ResearchGate. [Link]

-

Clinicaltrials.eu. Sodium Acetate (1-13C) – Application in Therapy and Current Clinical Research. [Link]

-

Diagnopal. (2023). Sodium Acetate Buffer Protocol and preparation. [Link]

-

Frontiers. (2023). Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis. [Link]

-

NPTEL. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. [Link]

-

Zhang, Q., Yang, T., & Li, Y. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PMC. [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Springer Nature Experiments. [Link]

-

Graphviz. DOT Language. [Link]

-

Ates, B., & Tura, M. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PMC. [Link]

-

Ellson, J., & Gansner, E. (2003). Let's Draw a Graph: An Introduction with Graphviz. [Link]

-

Tang, Y., & Feng, X. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. PMC. [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. [Link]

-

Fan, J., & He, J. (2016). Understanding metabolism with flux analysis: From theory to application. ScienceDirect. [Link]

-

UCLA Physics & Astronomy. Dot Language Graphviz. [Link]

-

ResearchGate. 1 Flow of 13 C label from 13 C-labeled glucose into brain metabolites.... [Link]

-

Ryabov, V. (2017). A Quick Introduction to Graphviz. [Link]

-

MDPI. (2018). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. [Link]

-

ResearchGate. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. [Link]

Sources

- 1. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. drziweidai.com [drziweidai.com]

- 3. Sodium Acetate-13C [myskinrecipes.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. Frontiers | Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis [frontiersin.org]

- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

Key applications of Sodium acetate-1-13C in biological studies

An In-depth Technical Guide to the Key Applications of Sodium acetate-1-¹³C in Biological Studies

Authored by: A Senior Application Scientist

Foreword: Beyond Static Snapshots – Unveiling Metabolic Dynamics with Sodium acetate-1-¹³C

In the intricate landscape of cellular biology, understanding the dynamic flow of molecules through metabolic networks is paramount to deciphering health and disease. Static measurements of metabolite concentrations provide a mere snapshot, but the true narrative of cellular function lies in the rates of these biochemical reactions—the metabolic flux. This guide delves into the application of Sodium acetate-1-¹³C, a powerful stable isotope tracer, to illuminate these dynamic processes. As a primary precursor for acetyl-CoA, a central node in metabolism, labeled acetate provides an unparalleled window into core cellular activities. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust experimental design and insightful data interpretation.

The Foundational Principle: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is the quantification of the rates (fluxes) of metabolic reactions within a biological system.[1] The gold standard for accurately quantifying these fluxes in living cells is ¹³C-MFA.[2] This technique involves introducing a substrate enriched with the stable, non-radioactive isotope of carbon, ¹³C, into a biological system.[3] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into a variety of downstream metabolites.

Analytical instruments like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are then used to measure the specific pattern of ¹³C enrichment in these metabolites.[4] This pattern, often referred to as a mass isotopomer distribution (MID), is highly sensitive to the relative pathway fluxes.[2] By comparing the experimentally measured labeling patterns to those predicted by a computational model of the metabolic network, the intracellular fluxes can be precisely calculated.[5] This redundancy of measured data points over the number of estimated flux parameters significantly enhances the accuracy and confidence of the results.[2]

Sodium acetate, labeled at the carboxyl carbon (C1), serves as a crucial tracer because it is readily taken up by cells and converted into acetyl-CoA, a key metabolic precursor.

Core Applications of Sodium acetate-1-¹³C in Metabolic Research

The strategic position of acetyl-CoA in cellular metabolism makes Sodium acetate-1-¹³C an exceptionally versatile tracer for interrogating several fundamental pathways.

Probing the Engine Room: Tricarboxylic Acid (TCA) Cycle Analysis

The TCA cycle is the central hub of cellular respiration, responsible for generating energy and providing precursors for biosynthesis. Acetyl-CoA, derived from various sources including acetate, is the primary entry point into the cycle.

Mechanism of Tracing: When cells are supplied with Sodium acetate-1-¹³C, the labeled carbon enters the metabolic network as [1-¹³C]acetyl-CoA. This molecule then condenses with oxaloacetate to form [1-¹³C]citrate. As this labeled citrate is processed through the enzymatic reactions of the TCA cycle, the ¹³C label is transferred to subsequent intermediates, including α-ketoglutarate, succinate, fumarate, and malate.[6] Furthermore, metabolites that are in close exchange with TCA cycle intermediates, such as glutamate and aspartate, also become labeled.[7]

By analyzing the specific labeling patterns in this family of metabolites, researchers can quantify the rate of the TCA cycle, identify the contributions of different substrates to acetyl-CoA production, and detect alterations in pathway function in response to genetic modifications, disease states, or drug treatments.[6][8]

Caption: Tracing de novo fatty acid synthesis using ¹³C-labeled acetate.

Specialized Applications

-

Protein Labeling for NMR Studies: In microbial or cell-free expression systems, using ¹³C-acetate as the sole carbon source can be a cost-effective method for uniformly labeling proteins for structural and functional studies using NMR. [9]* Clinical Diagnostics: Sodium acetate-1-¹³C is used as a diagnostic tool in clinical trials to non-invasively probe metabolic function. For example, it helps assess the effectiveness of gene therapy for rare genetic disorders like Ornithine Transcarbamylase (OTC) Deficiency by tracking related metabolic processes. [10]* Neurobiology: Acetate is a known astrocyte-specific substrate. Using ¹³C-acetate allows researchers to distinguish between neuronal and astrocytic metabolism in the brain, providing insights into neuron-glia interactions. [8]

Experimental Design and Methodologies

A successful ¹³C-MFA experiment hinges on careful planning and execution, from cell culture to data analysis.

Caption: A generalized workflow for in vitro metabolic studies using ¹³C-labeled substrates. [11]

Detailed Protocol: In Vitro ¹³C-Labeling with Sodium acetate-1-¹³C

This protocol provides a framework for a typical labeling experiment in adherent cell culture.

Objective: To label intracellular metabolites by culturing cells with Sodium acetate-1-¹³C to trace its incorporation into central carbon metabolism.

Materials:

-

Cell line of interest

-

Standard cell culture media (e.g., DMEM) and reagents

-

Sodium acetate-1-¹³C (99 atom % ¹³C) * Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Metabolic Quenching Solution: 80% Methanol (-80°C)

-

Cell scrapers

-

Centrifuge capable of reaching -9°C and 16,000 x g

Procedure:

-

Cell Seeding: Plate cells in multi-well plates (e.g., 6-well plates) at a density that ensures they reach ~80% confluency at the time of harvest. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the experimental medium. For many applications, a base medium is supplemented with the ¹³C tracer. To avoid interference from unlabeled acetate, it is advisable to use dialyzed FBS. Dissolve Sodium acetate-1-¹³C in the medium to the desired final concentration (e.g., 100 µM to 5 mM, depending on the cell type and experimental goals). [12]Ensure the medium is pH-adjusted and sterile-filtered. [13]3. Isotopic Labeling: When cells reach the desired confluency, aspirate the standard growth medium. Gently wash the cells once with pre-warmed PBS. Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubation: Return the cells to the incubator for a predetermined duration. The incubation time is critical and must be optimized to achieve isotopic steady-state, where the labeling pattern of key metabolites is stable. This can range from hours to over 24 hours. [14]5. Metabolic Quenching: After incubation, rapidly aspirate the labeling medium. Immediately place the plate on dry ice and add ice-cold (-80°C) 80% methanol to each well to instantly arrest all enzymatic activity. This step is crucial to prevent metabolic changes during sample collection.

-

Metabolite Extraction: Incubate the plates at -80°C for at least 15 minutes. Scrape the cells in the cold methanol solution and transfer the resulting slurry to a microcentrifuge tube.

-

Sample Processing: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris. [15]Transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample is now ready for derivatization (for GC-MS) or resuspension for analysis by LC-MS or NMR.

Analytical Technologies: Deciphering the Label

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), MS is the workhorse of MFA. It separates molecules based on their mass-to-charge ratio. By analyzing the distribution of mass isotopologues (molecules of the same compound that differ in the number of ¹³C atoms), MS provides the data needed to calculate metabolic fluxes. [5][16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR offers the unique advantage of resolving the specific position of ¹³C atoms within a molecule. [17][18]This positional information can provide deeper insights into complex pathways and help distinguish between different metabolic routes that might produce the same overall mass isotopomer. [11][19]

Data Presentation and Interpretation

The primary output from the analytical instruments is the Mass Isotopomer Distribution (MID) for each measured metabolite. The MID is expressed as the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+n represents the metabolite containing 'n' ¹³C atoms. [14] Table 1: Representative Mass Isotopomer Distribution (MID) Data from a [1-¹³C]Acetate Tracing Experiment in Cancer Cells

| Metabolite | Isotopologue | % Abundance (Control) | % Abundance (Drug Treated) | Interpretation of Change |

| Citrate | M+0 | 85.1 | 94.5 | Reduced entry of labeled acetate into the TCA cycle. |

| M+1 | 14.9 | 5.5 | ||

| Glutamate | M+0 | 88.3 | 96.2 | Decreased flux through the TCA cycle. |

| M+1 | 11.7 | 3.8 | ||

| Palmitate | M+0 | 75.4 | 92.1 | Significant inhibition of de novo fatty acid synthesis. |

| M+2 | 15.2 | 5.4 | ||

| M+4 | 6.8 | 1.8 | ||

| M+6 | 2.6 | 0.7 |

Note: This is illustrative data. Palmitate becomes labeled with even numbers of ¹³C atoms (M+2, M+4, etc.) because it is synthesized from two-carbon acetyl-CoA units. The M+1 from acetate is incorporated via malonyl-CoA, leading to a pattern reflecting the number of acetate units incorporated.

This quantitative data is then fed into software that uses mathematical models to estimate the underlying metabolic fluxes that best explain the observed labeling patterns. [4]

Conclusion: A Tool for Discovery

Sodium acetate-1-¹³C is more than just a chemical reagent; it is a dynamic probe that enables the quantitative analysis of central carbon metabolism. Its application in ¹³C-MFA provides a detailed view of cellular operations, revealing how cells allocate resources for energy production, biosynthesis, and survival. For researchers in basic science and professionals in drug development, mastering the use of this tracer is a critical step toward understanding complex biological systems, identifying metabolic vulnerabilities in diseases like cancer, and discovering novel therapeutic targets. [3][20][21]

References

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

-

Wiechert, W., & Nöh, K. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Ingenta Connect. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Sodium Acetate-13C. Retrieved from [Link]

-

Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4(6), 878–892. Retrieved from [Link]

-

Venters, R. A., Calderone, T. L., Spicer, L. D., & Fierke, C. A. (1991). Uniform 13C Isotope Labeling of Proteins With Sodium Acetate for NMR Studies: Application to Human Carbonic Anhydrase II. Biochemistry, 30(18), 4491–4494. Retrieved from [Link]

-

Clinicaltrials.eu. (n.d.). Sodium Acetate (1-13C) – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

Hellerstein, M. K. (2003). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 44(5), 891–921. Retrieved from [Link]

-

Li, S., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968508. Retrieved from [Link]

-

Embaie, S., et al. (2023). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. Nature Communications, 14(1), 376. Retrieved from [Link]

-

Liu, N., Qiao, K., & Stephanopoulos, G. (2018). 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica. Metabolic Engineering, 47, 12-21. Retrieved from [Link]

-

Jeffrey, F. M., et al. (1999). TCA cycle kinetics in the rat heart by analysis of 13C isotopomers using indirect 1H[13C] detection. American Journal of Physiology-Heart and Circulatory Physiology, 277(5), H1974-H1988. Retrieved from [Link]

-

Smith, P. F., & Henrikson, C. V. (1965). Synthesis of Saturated Long Chain Fatty Acids from Sodium Acetate-1-C14 by Mycoplasma. Journal of Bacteriology, 90(2), 543–544. Retrieved from [Link]

-

Dean, J., et al. (2020). A roadmap for interpreting 13C metabolite labeling pattern from cells. Metabolites, 10(12), 498. Retrieved from [Link]

-

Cruz, F., & Cerdán, S. (2009). 13C NMR spectroscopy applications to brain energy metabolism. Frontiers in Neuroenergetics, 1, 3. Retrieved from [Link]

-

Siddiqui, S., & Ahmad, S. (2023). Role of Acetate in Fat Metabolism and Cancer Development. Cureus, 15(7), e42484. Retrieved from [Link]

-

Yang, C., et al. (2018). 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. American Journal of Physiology-Cell Physiology, 315(4), C559-C571. Retrieved from [Link]

-

Chen, W., et al. (2011). Spectral editing for in vivo 13C magnetic resonance spectroscopy. Journal of Magnetic Resonance, 213(2), 347–352. Retrieved from [Link]

-

Hernandez, A., et al. (2023). Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis. Frontiers in Bioengineering and Biotechnology, 11, 1188334. Retrieved from [Link]

-

Lillington, S. P., et al. (2021). Flavoaffinins, Elusive Cellulose-Binding Natural Products from an Anaerobic Bacterium. Journal of the American Chemical Society, 143(45), 18943–18949. Retrieved from [Link]

-

Boström, T., et al. (2019). Using 13C enriched acetate in isotope labelling incubation experiments: a note of caution. Isotopes in Environmental and Health Studies, 55(4), 346–355. Retrieved from [Link]

-

Jaworski, D. M., & Schug, Z. T. (2016). The metabolic fate of acetate in cancer. Seminars in Cell & Developmental Biology, 56, 73–79. Retrieved from [Link]

-

Busch, H. (1953). Studies on the Metabolism of Acetate-1-C14 in Tissues of Tumor-bearing Rats. Cancer Research, 13(11), 789–794. Retrieved from [Link]

-

Neveling, D. (2016). How do you add acetate during cancer cell culture?. ResearchGate. Retrieved from [Link]

-

Deelchand, D. K., et al. (2009). Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR. Journal of Cerebral Blood Flow & Metabolism, 29(1), 32–44. Retrieved from [Link]

-

Fielding, B. A. (2015). Tracing lipid metabolism: the value of stable isotopes. Journal of Endocrinology, 226(2), G1–G10. Retrieved from [Link]

-

El-Gendy, N., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments, (165), e61937. Retrieved from [Link]

-

Li, Y., & Liu, P. (2022). Tumor cells utilize acetate for tumor growth and immune evasion. Signal Transduction and Targeted Therapy, 7(1), 282. Retrieved from [Link]

-

UT Southwestern Medical Center. (2014, December 22). Neuro-oncologists discover cancer cells can burn acetate for fuel. ScienceDaily. Retrieved from [Link]

-

Diagnopal. (2023, September 4). Sodium Acetate Buffer Protocol and preparation. Retrieved from [Link]

-

Hernandez, A., et al. (2023). Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis. Frontiers in Bioengineering and Biotechnology, 11, 1188334. Retrieved from [Link]

-

protocols.io. (n.d.). Sodium acetate solution. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 17. Sodium Acetate-13C [myskinrecipes.com]

- 18. Frontiers | 13C NMR spectroscopy applications to brain energy metabolism [frontiersin.org]

- 19. Spectral editing for in vivo 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sciencedaily.com [sciencedaily.com]

Introduction: The Power of a Two-Carbon Tracer

An In-Depth Technical Guide to 13C Labeling with Sodium Acetate

In the intricate landscape of cellular metabolism, acetyl-CoA stands as a central hub, a critical two-carbon building block for a vast array of biosynthetic and energy-generating pathways. Understanding the flux through these pathways is paramount for researchers in basic science and drug development. Stable isotope tracing using 13C-labeled sodium acetate offers a powerful and direct method to probe the fate of this pivotal metabolite.[1] Acetate is readily taken up by most mammalian cells and converted to acetyl-CoA, making 13C-sodium acetate an invaluable tool for dissecting the dynamics of de novo fatty acid synthesis, the Krebs cycle (TCA cycle), and histone acetylation.[2][3]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles, experimental design, core methodologies, and data interpretation involved in using 13C-sodium acetate for metabolic tracing. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and insightful application of this technique.

Section 1: The Biochemical Foundation of Acetate Metabolism

To effectively use 13C-acetate, one must first understand its journey within the cell. Exogenous acetate is transported into the cell and activated to acetyl-CoA by acetyl-CoA synthetase (ACSS) enzymes. The subcellular localization of these enzymes is a critical determinant of the metabolic fate of the acetate-derived carbon.

-

ACSS1 (Mitochondrial): Located in the mitochondrial matrix, ACSS1 converts acetate to acetyl-CoA primarily for entry into the TCA cycle.[3]

-

ACSS2 (Cytosolic/Nuclear): ACSS2 is found in the cytoplasm and nucleus. The acetyl-CoA it produces is the primary substrate for de novo fatty acid synthesis in the cytosol and for histone acetylation in the nucleus.[2][4] Under metabolic stress conditions like hypoxia or nutrient limitation, the role of ACSS2 becomes particularly prominent for cancer cell growth and survival.[3][5]

This compartmentalization allows researchers to specifically probe different metabolic functions by analyzing the incorporation of the 13C label into distinct downstream products.

Sources

- 1. Sodium Acetate-13C [myskinrecipes.com]

- 2. Acetate Recapturing by Nuclear Acetyl-CoA Synthetase 2 Prevents Loss of Histone Acetylation during Oxygen and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACSS2-mediated acetyl-CoA synthesis from acetate is necessary for human cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sodium Acetate-1-13C as a Precursor for Acetyl-CoA Studies

Introduction: Unlocking the Central Hub of Metabolism with a 13C Tracer

Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical crossroads of cellular metabolism, linking the catabolism of carbohydrates, fatty acids, and amino acids to a vast array of biosynthetic and energy-producing pathways.[1][2][3] Its fate dictates cellular decisions, from energy production via the tricarboxylic acid (TCA) cycle to the synthesis of essential lipids and even the epigenetic regulation of gene expression through histone acetylation.[1][4][5] Understanding the sources and fates of distinct acetyl-CoA pools is therefore paramount for researchers in fields ranging from oncology to neurobiology and drug development.

Stable Isotope-Resolved Metabolomics (SIRM) has emerged as a powerful technique to dissect these complex metabolic networks.[6][7] By introducing nutrients enriched with stable isotopes like Carbon-13 (¹³C), scientists can trace the journey of individual atoms through metabolic pathways.[6][8] Sodium acetate-1-¹³C, a non-radioactive, stable isotope-labeled compound, serves as a premier tool for specifically interrogating the metabolic contributions of acetate to the acetyl-CoA pool. This guide provides a comprehensive technical overview of its application, from fundamental principles to detailed experimental protocols and data interpretation, empowering researchers to leverage this tracer in their studies.

Section 1: The Metabolic Journey of Acetate-1-¹³C

The utility of Sodium acetate-1-¹³C lies in its direct and specific entry into the acetyl-CoA pool. Unlike glucose, which undergoes a lengthy series of reactions, acetate's conversion is a single, pivotal step.

Activation to Acetyl-CoA: The Role of ACSS Enzymes

Upon entering the cell, acetate is rapidly converted to acetyl-CoA through an ATP-dependent reaction catalyzed by Acetyl-CoA Synthetase (ACS) enzymes.[4] Mammalian cells express two key isoforms with distinct subcellular localizations:

-

ACSS1 (Mitochondrial): This enzyme generates acetyl-CoA within the mitochondrial matrix, primarily destining it for oxidation in the TCA cycle to produce ATP.[1]

-

ACSS2 (Cytosolic/Nuclear): ACSS2 produces acetyl-CoA in the cytoplasm and nucleus.[1][9] This pool is the primary source for vital anabolic processes, including de novo fatty acid synthesis and the acetylation of proteins, such as histones, which plays a crucial role in regulating gene expression.[2][3][10]

The labeling strategy is simple yet powerful: when Sodium acetate-1-¹³C is used, the ¹³C label is incorporated at the carbonyl carbon (C1) of the acetyl group in acetyl-CoA.

Caption: Conversion of Sodium acetate-1-¹³C to Acetyl-CoA-1-¹³C by ACSS enzymes.

Tracing the ¹³C Label into Downstream Pathways

Once ¹³C-labeled acetyl-CoA is formed, the label propagates into numerous downstream pathways, allowing for quantitative assessment of acetate's contribution.

-

Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA condenses with oxaloacetate to form citrate. With Sodium acetate-1-¹³C, the label initially appears at the C4 position of citrate. Subsequent turns of the cycle redistribute this label, and its detection in TCA intermediates like α-ketoglutarate, succinate, and malate provides a direct measure of acetate oxidation.[11]

-

De Novo Fatty Acid Synthesis: In the cytosol, acetyl-CoA is the fundamental two-carbon building block for fatty acid synthesis.[12] Tracing the ¹³C label from acetate into newly synthesized fatty acids, such as palmitate, is a classic application that reveals the reliance of a cell on acetate as a carbon source for lipid production, a hallmark of many cancer cells under metabolic stress.[10][13][14]

-

Histone Acetylation: The nuclear pool of acetyl-CoA generated by ACSS2 is used by histone acetyltransferases (HATs) to acetylate lysine residues on histone tails.[2][4] This epigenetic modification can alter chromatin structure and gene expression. Using ¹³C-acetate allows researchers to quantify the direct contribution of acetate to these critical regulatory marks.[15][16][17]

Caption: Fates of Acetyl-CoA derived from Sodium acetate-1-¹³C in different cellular compartments.

Section 2: Experimental Design & Core Principles

A successful tracer experiment hinges on meticulous planning. The causality behind each choice—from the biological model to the labeling duration—determines the quality and interpretability of the data.

Key Considerations for Labeling Experiments

-

Tracer Concentration: The concentration of Sodium acetate-1-¹³C should be sufficient to induce detectable labeling without perturbing the natural metabolic state. Typical concentrations for in vitro studies range from 50 µM to 2 mM, reflecting physiological and pathophysiological levels.[18]

-

Isotopic Steady State: This is the point at which the isotopic enrichment of the metabolite of interest (e.g., acetyl-CoA) becomes constant over time. Reaching isotopic steady state is crucial for many flux calculations. The time required varies significantly by metabolite pool and cell type; glycolytic intermediates may reach steady state in minutes, while TCA cycle intermediates can take several hours.[14] A time-course experiment is essential to determine this parameter for your specific system.

-

Controls (Self-Validation):

-

Unlabeled Control: A parallel culture grown with unlabeled sodium acetate is critical to determine the natural background mass isotopomer distribution (MID) of target metabolites.

-

Time-Zero Control: Harvesting cells immediately after adding the tracer provides a baseline for any rapid, non-metabolic isotopic exchange.

-

Biological Replicates: A minimum of three biological replicates is standard for ensuring statistical robustness.

-

Generalized Experimental Workflow

The process of a ¹³C-acetate tracing experiment can be broken down into a series of logical steps, forming a self-validating system from cell culture to data analysis.

Caption: A generalized workflow for in vitro metabolic studies using ¹³C-labeled substrates.

Section 3: Methodologies for Sample Preparation and Analysis

The accuracy of SIRM studies depends on robust and reproducible protocols for labeling, extraction, and analysis.

Protocol 1: Cell Culture Labeling with Sodium Acetate-1-¹³C

This protocol provides a step-by-step methodology for labeling adherent mammalian cells.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80% to ensure active metabolism).

-

Media Preparation: Prepare culture medium containing Sodium acetate-1-¹³C at the desired final concentration. It is critical to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled, endogenous acetate and other small molecules.[19]

-

Pre-incubation Wash: One hour before labeling, gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) and replace the medium with fresh, unlabeled medium (containing dialyzed FBS) to normalize metabolic states.[19]

-

Labeling Initiation: At time zero, aspirate the medium and replace it with the pre-warmed ¹³C-acetate-containing medium. Place cells back into the incubator for the predetermined labeling period.

-

Metabolic Quenching: This is the most critical step to halt enzymatic activity instantly.

-

Place the culture plate on dry ice.

-

Aspirate the labeling medium as quickly as possible.

-

Immediately add a pre-chilled quenching solution, such as 80% methanol (-80°C), to the cells.

-

Protocol 2: Metabolite Extraction

This protocol is designed for extracting polar metabolites, including acetyl-CoA and TCA cycle intermediates.

-

Cell Lysis: After quenching, use a cell scraper to detach the cells in the cold quenching solution. Transfer the cell slurry to a pre-chilled microcentrifuge tube.

-

Phase Separation: To separate polar metabolites from lipids and proteins, add pre-chilled chloroform and water in a standard ratio (e.g., 1:1:1 methanol:chloroform:water).

-